molecular formula C16H20ClNO B13099753 2-((R)-1-(((R)-1-Phenylethyl)amino)ethyl)phenol hydrochloride CAS No. 702684-33-1

2-((R)-1-(((R)-1-Phenylethyl)amino)ethyl)phenol hydrochloride

Cat. No.: B13099753
CAS No.: 702684-33-1
M. Wt: 277.79 g/mol
InChI Key: HVKCYZJQPVZHNR-OJERSXHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(®-1-((®-1-Phenylethyl)amino)ethyl)phenol hydrochloride is a chemical compound known for its unique structure and properties. It is often studied for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a phenol group, an amino group, and a phenylethyl group, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(®-1-((®-1-Phenylethyl)amino)ethyl)phenol hydrochloride typically involves multiple steps, starting with the preparation of the phenylethylamine derivative. The key steps include:

    Formation of the Phenylethylamine Derivative: This involves the reaction of phenylethylamine with an appropriate aldehyde or ketone to form an imine intermediate.

    Reduction of the Imine Intermediate: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to form the corresponding amine.

    Coupling with Phenol: The amine is then coupled with a phenol derivative under acidic conditions to form the final product, 2-(®-1-((®-1-Phenylethyl)amino)ethyl)phenol hydrochloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(®-1-((®-1-Phenylethyl)amino)ethyl)phenol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, sulfuric acid, or halogens, along with appropriate catalysts.

Major Products Formed

    Oxidation: Quinones or other oxidized phenol derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Nitrated, halogenated, or sulfonated phenol derivatives.

Scientific Research Applications

2-(®-1-((®-1-Phenylethyl)amino)ethyl)phenol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(®-1-((®-1-Phenylethyl)amino)ethyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The amino group can form hydrogen bonds or ionic interactions with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(®-1-((®-1-Phenylethyl)amino)ethyl)phenol
  • 2-(®-1-((®-1-Phenylethyl)amino)ethyl)phenol acetate
  • 2-(®-1-((®-1-Phenylethyl)amino)ethyl)phenol sulfate

Uniqueness

2-(®-1-((®-1-Phenylethyl)amino)ethyl)phenol hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.

Properties

CAS No.

702684-33-1

Molecular Formula

C16H20ClNO

Molecular Weight

277.79 g/mol

IUPAC Name

2-[(1R)-1-[[(1R)-1-phenylethyl]amino]ethyl]phenol;hydrochloride

InChI

InChI=1S/C16H19NO.ClH/c1-12(14-8-4-3-5-9-14)17-13(2)15-10-6-7-11-16(15)18;/h3-13,17-18H,1-2H3;1H/t12-,13-;/m1./s1

InChI Key

HVKCYZJQPVZHNR-OJERSXHUSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N[C@H](C)C2=CC=CC=C2O.Cl

Canonical SMILES

CC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.